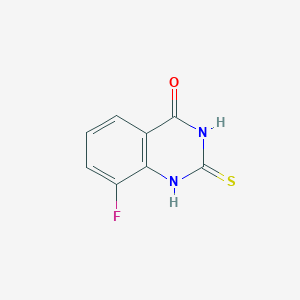

8-Fluoro-2-mercaptoquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-fluoro-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALXNYUCBJSQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 8-Fluoro-2-mercaptoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom into the quinazolinone ring system can significantly modulate the compound's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets. Furthermore, the 2-mercapto group provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery campaigns. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of a specific, promising derivative: 8-Fluoro-2-mercaptoquinazolin-4(3H)-one.

Physicochemical and Safety Profile

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers handling and characterizing the compound.

| Property | Value | Source |

| CAS Number | 1597549-01-3 | [3][4] |

| Molecular Formula | C₈H₅FN₂OS | [3][4] |

| Molecular Weight | 196.20 g/mol | [3][4] |

| Storage | Sealed in a dry place at room temperature | [3][4] |

Safety Information:

The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be worn when handling this compound.

Proposed Synthetic Pathway: A Rational Approach

The overall synthetic strategy involves a two-step process:

-

Cyclization: Reaction of 2-amino-3-fluorobenzoic acid with a thiocyanate salt to form the quinazolinone ring.

-

Thionation: Conversion of an intermediate to the final 2-mercapto derivative.

A more direct and commonly employed method involves the one-pot reaction of the anthranilic acid derivative with thiourea.

Below is a detailed, step-by-step protocol for the proposed synthesis.

Diagram of the Proposed Synthesis

Sources

- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 2. tandfonline.com [tandfonline.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 1597549-01-3|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

The Emerging Role of 8-Fluoro-2-mercaptoquinazolin-4(3H)-one in Neuropharmacology and Beyond: A Technical Guide

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] This "privileged structure" serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of biological pathways. Modifications at various positions of the quinazolinone ring have led to the discovery of compounds with potent antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[3][4][5] The introduction of a mercapto group at the 2-position and a fluorine atom at the 8-position, yielding 8-Fluoro-2-mercaptoquinazolin-4(3H)-one, represents a strategic chemical modification aimed at enhancing the therapeutic potential of this scaffold. Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical overview of the synthesis, potential applications, and methodologies for evaluating this compound in a research setting.

Chemical Profile and Synthesis

Chemical Identity:

| Property | Value |

| IUPAC Name | 8-Fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

| Molecular Formula | C₈H₅FN₂OS |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 1597549-01-3 |

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the condensation of the appropriately substituted anthranilic acid with an isothiocyanate.[6][7][8] This method provides a reliable and efficient route to the desired product.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to this compound.

Detailed Experimental Protocol:

-

Activation of 2-Amino-3-fluorobenzoic Acid:

-

To a solution of 2-amino-3-fluorobenzoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran), add a chlorinating agent such as thionyl chloride dropwise at 0°C.

-

The reaction mixture is then refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride. Causality: This step converts the carboxylic acid to a more reactive acid chloride, facilitating the subsequent reaction.

-

-

Formation of the Isothiocyanate:

-

In a separate flask, a solution of ammonium thiocyanate in a polar aprotic solvent like acetone is prepared.

-

The crude acid chloride from the previous step is dissolved in the same solvent and added dropwise to the ammonium thiocyanate solution.

-

The mixture is stirred at room temperature to form the isothiocyanate intermediate. Causality: The acid chloride reacts with the thiocyanate to form the key isothiocyanate intermediate necessary for cyclization.

-

-

Cyclization to this compound:

-

The reaction mixture containing the isothiocyanate intermediate is then heated to reflux.

-

The cyclization progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound. Causality: The intramolecular cyclization of the isothiocyanate intermediate leads to the formation of the stable quinazolinone ring system.

-

Primary Research Application: Anticonvulsant Activity

A significant body of research has highlighted the anticonvulsant potential of quinazolinone derivatives.[9][10][11] The mechanism of action is often attributed to the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][12] These compounds can act as positive allosteric modulators, enhancing the effect of GABA and leading to neuronal hyperpolarization and a reduction in neuronal excitability.[13]

Signaling Pathway of GABA-A Receptor Modulation

Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.

Experimental Protocol: Anticonvulsant Screening via Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ-induced seizure model is a standard preclinical assay for the initial screening of potential anticonvulsant drugs.[1][14]

Step-by-Step Methodology:

-

Animal Preparation and Acclimatization:

-

Male Swiss albino mice (20-25 g) are used.

-

Animals are housed in standard laboratory conditions with free access to food and water for at least one week to acclimatize. Causality: Acclimatization minimizes stress-related variability in experimental outcomes.

-

-

Compound Administration:

-

This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

The test compound is administered intraperitoneally (i.p.) at various doses (e.g., 25, 50, 100 mg/kg).

-

A control group receives the vehicle only, and a positive control group receives a standard anticonvulsant drug like diazepam (5 mg/kg, i.p.). Causality: Dose-ranging helps to determine the potency and efficacy of the test compound.

-

-

Induction of Seizures:

-

Thirty minutes after compound administration, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 80 mg/kg) is administered subcutaneously (s.c.). Causality: The 30-minute delay allows for the absorption and distribution of the test compound.

-

-

Observation and Data Collection:

-

Immediately after PTZ injection, each mouse is placed in an individual observation cage.

-

The animals are observed for 30 minutes for the onset and severity of seizures.

-

Key parameters to record include:

-

Latency to the first myoclonic jerk.

-

Presence or absence of generalized clonic-tonic seizures.

-

Mortality within 24 hours.

-

-

-

Data Analysis:

-

The percentage of animals protected from seizures in each group is calculated.

-

The latency to seizure onset is compared between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

The ED₅₀ (the dose that protects 50% of the animals from seizures) can be determined using probit analysis.

-

Expected Outcomes and Interpretation:

A significant increase in the latency to seizure onset and a reduction in the percentage of animals exhibiting generalized seizures in the test group compared to the vehicle control group would indicate potential anticonvulsant activity. The potency of this compound can be compared to the standard drug, diazepam.

Secondary Research Application: Antimicrobial Activity

Quinazolinone derivatives have been extensively investigated for their antimicrobial properties against a wide range of pathogenic bacteria and fungi.[4][15][16][17] The presence of the mercapto group and the quinazolinone core are often associated with this activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[15][16]

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Causality: Standardization of the inoculum size is critical for reproducible MIC results.

-

-

Preparation of Compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth. The final concentration range may vary (e.g., 256 µg/mL to 0.5 µg/mL). Causality: Serial dilutions allow for the precise determination of the lowest concentration that inhibits growth.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Growth can be assessed visually or by using a growth indicator dye such as resazurin.

-

Data Presentation:

| Compound | Bacterial Strain | MIC (µg/mL) |

| This compound | Staphylococcus aureus | [Hypothetical Value] |

| Escherichia coli | [Hypothetical Value] | |

| Standard Antibiotic (e.g., Ciprofloxacin) | Staphylococcus aureus | [Reference Value] |

| Escherichia coli | [Reference Value] |

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of neuropharmacology and infectious diseases. The synthetic route is well-established, and standardized protocols for evaluating its biological activity are readily available. Further research should focus on elucidating the precise molecular targets and mechanisms of action of this compound and its derivatives. Structure-activity relationship (SAR) studies, involving further modifications of the quinazolinone core, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of molecules. The in-depth understanding of the biological profile of this compound will undoubtedly pave the way for its potential translation into clinical applications.

References

-

Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PubMed Central. [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

- Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. [No valid URL provided]

-

Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PubMed Central. [Link]

- Molecular-Docking Study of quinazolin-4(3H)

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]

- Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Deriv

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

-

Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1][3][4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives. PubMed. [Link]

-

Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. PubMed Central. [Link]

-

In silico design, synthesis & pharmacological screening of some quinazolinones as possible GABAA receptor agonists for anticonvulsant activity. ResearchGate. [Link]

-

Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. PubMed Central. [Link]

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. [Link]

-

Barbiturate - Wikipedia. Wikipedia. [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

-

Synthesis of 8‐fluoro‐2,4‐diaminoquinazoline 6. Reagents and conditions. ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

-

Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. [Link]

-

Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides. International Journal of Chemistry. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsdronline.com [ijpsdronline.com]

- 13. Barbiturate - Wikipedia [en.wikipedia.org]

- 14. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 16. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Topic: 8-Fluoro-2-mercaptoquinazolin-4(3H)-one Derivatives and Their Biological Activity

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' broad spectrum of biological activities. This guide focuses on a specific, promising subclass: 8-Fluoro-2-mercaptoquinazolin-4(3H)-one derivatives. The strategic incorporation of a fluorine atom at the C8 position and a reactive mercapto group at the C2 position provides a unique framework for developing novel therapeutic agents. Fluorine substitution is a well-established strategy for enhancing metabolic stability and binding affinity, while the 2-mercapto group serves as a versatile handle for synthetic modification, allowing for the creation of extensive derivative libraries. This document synthesizes current knowledge on the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a focus on their potential as anticancer and antimicrobial agents. We provide detailed experimental protocols and mechanistic insights to empower researchers in the exploration and optimization of this potent chemical scaffold.

The Quinazolinone Scaffold: A Privileged Core in Drug Discovery

Quinazolinones, heterocyclic compounds composed of fused benzene and pyrimidine rings, are of significant interest in pharmacology. Their derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects[1][2][3]. The structural versatility of the quinazolinone ring system allows for substitutions at multiple positions, primarily N3, C2, C6, and C8, which critically influence the resulting pharmacological profile[3][4].

Structure-activity relationship studies have consistently shown that modifications at these key positions can dramatically modulate potency and selectivity[3][4]. Specifically:

-

The C2 Position: The nature of the substituent at this position is crucial. The presence of methyl, amine, or thiol (mercapto) groups has been shown to be essential for potent antimicrobial activity[3]. The mercapto group, in particular, offers a reactive site for further derivatization to explore chemical space extensively[5][6].

-

The C8 Position: The introduction of a halogen atom at the C8 position is a key strategy for enhancing biological activity[3]. Fluorine, with its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can improve a molecule's metabolic stability, membrane permeability, and binding interactions with target proteins[7].

The combination of an 8-fluoro substituent and a 2-mercapto group thus presents a compelling starting point for the design of novel therapeutic agents.

Synthetic Strategies and Derivatization

The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery pipeline. A robust synthetic pathway allows for the systematic generation of analogs for SAR studies.

Synthesis of the Core Scaffold

The most common and efficient method for synthesizing the 4(3H)-quinazolinone core begins with the corresponding anthranilic acid derivative[1]. For the target scaffold, the synthesis commences with 2-amino-3-fluorobenzoic acid.

The general workflow is visualized below:

Derivatization at the 2-Mercapto Position

The thiol group at the C2 position is an excellent nucleophile, making it the primary site for derivatization via alkylation or other coupling reactions. This allows for the introduction of a wide variety of functional groups to probe interactions with biological targets[6][8].

Protocol 2.2.1: General Procedure for S-Alkylation of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir at room temperature for 30 minutes. The base deprotonates the thiol group, forming a more reactive thiolate anion.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, R-X) (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure S-alkylated derivative.

Biological Activities and Mechanistic Insights

Derivatives of the 2-mercaptoquinazolin-4(3H)-one scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Quinazolinone derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular enzymes and disruption of cell cycle progression[4].

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

One promising mechanism for 2-mercaptoquinazolinone derivatives is the inhibition of histone deacetylases (HDACs)[9]. HDACs are enzymes that play a critical role in regulating gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately halting cell cycle progression and inducing apoptosis (programmed cell death) in cancer cells[9].

A recent study on related 2-mercaptoquinazolin-4(3H)-one derivatives found that substitutions at the N-3 position significantly influenced cytotoxicity against colon (SW620) and breast (MDA-MB-231) cancer cell lines[9]. The most potent compounds induced G2/M phase cell cycle arrest and apoptosis, consistent with the activity of HDAC inhibitors[9].

Table 1: Representative Anticancer Activity of 2-Mercaptoquinazolinone Derivatives

| Compound ID | Substitution | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4a | N-3: Methyl, R: H | SW620 (Colon) | 4.24 ± 1.16 | [9] |

| 4c | N-3: Methyl, R: 7-CH₃ | SW620 (Colon) | 3.61 ± 0.32 | [9] |

| 4a | N-3: Methyl, R: H | MDA-MB-231 (Breast) | 2.93 ± 0.68 | [9] |

| 21 | S-alkylation deriv. | HeLa (Cervical) | 2.81 | [6] |

| 22 | S-alkylation deriv. | HeLa (Cervical) | 1.85 | [6] |

| 23 | S-alkylation deriv. | MDA-MB-231 (Breast) | 2.13 |[6] |

Data is for related 2-mercaptoquinazolinone structures to illustrate potential. The R group refers to substitutions on the quinazolinone ring.

Antimicrobial Activity

The quinazolinone scaffold is also a promising platform for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.

Mechanism of Action: DNA Gyrase Inhibition

A key bacterial target for quinazolinone derivatives is DNA gyrase, an essential enzyme that controls the topology of DNA during replication[10]. Inhibition of this enzyme leads to breaks in bacterial DNA, ultimately causing cell death. Docking studies have shown that quinazolinone Schiff base derivatives can bind effectively to the DNA-gyrase binding site, supporting this mechanism of action[10].

Structure-Activity Relationship Insights:

-

SAR studies reveal that quinazolinone derivatives often exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria[1][10][11].

-

The presence of a fluoro group is associated with potent antibacterial activity[3][11]. For instance, certain 4(3H)-quinazolinones with fluoro substitutions displayed potent activity against S. aureus with MIC values as low as 0.03 µg/mL[11].

-

Compounds often show better bacteriostatic (inhibiting growth) than bactericidal (killing bacteria) activity[1].

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, standardized in vitro assays are essential.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines[6].

Protocol 4.1.1: Step-by-Step MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control drug.

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium[10].

Protocol 4.2.1: Step-by-Step Broth Microdilution Assay

-

Compound Preparation: Prepare a series of two-fold serial dilutions of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus ATCC 29213) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising platform for the development of next-generation therapeutic agents. The foundational SAR data from related quinazolinone series strongly suggest that derivatives from this specific class will possess potent anticancer and antimicrobial activities[3][9][11].

Future research should focus on:

-

Library Synthesis: Synthesizing a diverse library of derivatives by exploiting the reactivity of the 2-mercapto group to introduce a wide range of side chains.

-

Broad-Spectrum Screening: Evaluating these new compounds against a wide panel of cancer cell lines and clinically relevant bacterial and fungal pathogens.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms through which the most active compounds exert their effects.

-

In Vivo Evaluation: Advancing lead compounds with favorable in vitro activity and low toxicity into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

-

Al-Ostath, A. et al. (2021). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. PMC - NIH. Available at: [Link]

-

Jafari, E. et al. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Available at: [Link]

-

Singh, A. et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

-

Khodarahmi, G. et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available at: [Link]

-

Abuelizz, H. A. et al. (2017). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PubMed. Available at: [Link]

-

Truong, T. T. et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. PubMed. Available at: [Link]

-

Abdel-Ghani, T. M. & El-Sayed, M. A.-H. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

O'Donnell, J. P. et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available at: [Link]

-

Rana, A. et al. (2019). SAR of 2-mercapto-quinazolin-4-one with anticancer activity. ResearchGate. Available at: [Link]

-

Baragaña, B. et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

-

Unveiling the Therapeutic Potential of Quinazolinone Derivatives in Cancer Treatment: A Comprehensive Exploration. (n.d.). ResearchGate. Available at: [Link]

-

Malasala, S. et al. (2018). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. Available at: [Link]

-

Al-Suwaidan, I. A. et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. PubMed. Available at: [Link]

-

Shi, D. et al. (2012). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]

-

Liu, H. et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

-

This compound. (n.d.). Lead Sciences. Available at: [Link]

-

Lee, S. et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). NIH. Available at: [Link]

-

Wicht, K. J. et al. (2014). Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. PubMed Central. Available at: [Link]

Sources

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Characterization of 8-Fluoro-2-mercaptoquinazolin-4(3H)-one

Abstract

This technical guide provides a comprehensive overview of the characterization of 8-Fluoro-2-mercaptoquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific derivative, this guide establishes a detailed characterization framework based on the well-documented parent compound, 2-mercaptoquinazolin-4(3H)-one. This document will cover the synthesis, spectroscopic analysis, chemical reactivity, and potential biological significance of this class of compounds. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to work with and further investigate this compound and related analogues.

Introduction: The Quinazolinone Scaffold

The quinazolinone nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide pharmacological spectrum, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6][7] The introduction of a mercapto group at the 2-position and a fluorine atom at the 8-position of the quinazolinone ring system can significantly modulate the molecule's physicochemical properties and biological activity. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

This guide will systematically explore the key aspects of this compound's characterization, providing both theoretical background and practical experimental approaches.

Synthesis and Structural Elucidation

While a specific, detailed synthesis for this compound is not extensively reported in peer-reviewed literature, its synthesis can be reliably predicted based on established methods for analogous compounds. The most common route involves the cyclocondensation of the appropriately substituted anthranilic acid with a thiourea equivalent.

Proposed Synthetic Pathway

The synthesis of 2-mercaptoquinazolin-4(3H)-one derivatives typically begins with the corresponding anthranilic acid.[2][8] For the target compound, this would be 2-amino-3-fluorobenzoic acid.

Experimental Protocol: Synthesis of 2-mercaptoquinazolin-4(3H)-one (Parent Compound)

A representative procedure for the parent compound is as follows:

-

A mixture of anthranilic acid and an equimolar amount of phenyl thiourea is heated in an oil bath at 150-160°C for 2 hours.[8]

-

After cooling, the reaction mixture is treated with a suitable solvent and stirred.

-

The resulting solid is filtered, washed with distilled water, and dried.

-

Recrystallization from a suitable solvent, such as DMF, yields the purified product.[8]

To synthesize the 8-fluoro analogue, 2-amino-3-fluorobenzoic acid would be used as the starting material. The reaction conditions would likely require optimization.

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected data, extrapolated from the parent compound and considering the influence of the fluorine atom, are detailed below.

| Technique | Parent Compound: 2-mercaptoquinazolin-4(3H)-one | Predicted for 8-Fluoro Analogue |

| ¹H NMR | Signals corresponding to the aromatic protons and exchangeable N-H protons. | Aromatic region will show characteristic splitting patterns due to ¹H-¹⁹F coupling. The proton at the 7-position will likely appear as a doublet of doublets. |

| ¹³C NMR | Aromatic carbons, a carbonyl carbon, and a thiocarbonyl/thioenol carbon. The C=S signal is typically in the range of 170-180 ppm. | Carbon signals in the fluorinated ring will exhibit C-F coupling constants. The C8 signal will be a doublet with a large one-bond C-F coupling, and adjacent carbons will show smaller two- and three-bond couplings. |

| FT-IR (cm⁻¹) | N-H stretching, C=O stretching, C=S stretching, and aromatic C-H and C=C vibrations. | The spectrum will be similar, with the addition of a characteristic C-F stretching vibration, typically in the 1000-1300 cm⁻¹ region. |

| Mass Spec. | Molecular ion peak corresponding to its molecular weight. | A molecular ion peak at m/z 196.20, consistent with the molecular formula C₈H₅FN₂OS.[9] |

Note on Tautomerism: 2-Mercaptoquinazolin-4(3H)-one and its derivatives can exist in thiol-thione tautomeric forms. The position of the equilibrium can be influenced by the solvent and the substitution pattern. Spectroscopic evidence, particularly the absence of a C=S signal in the ¹³C NMR spectrum, can indicate a preference for the thiol tautomer in certain conditions.

Caption: Thione-thiol tautomerism in 2-mercaptoquinazolinones.

Chemical Reactivity: A Versatile Intermediate

The 2-mercapto group is a key functional handle for further chemical modifications, making this scaffold a valuable building block for combinatorial libraries.

S-Alkylation

The most common reaction of 2-mercaptoquinazolin-4(3H)-ones is S-alkylation.[1][10] This nucleophilic substitution is typically carried out by treating the starting material with an alkyl halide in the presence of a base.[10]

Experimental Protocol: General S-Alkylation

-

To a solution of the 2-mercaptoquinazolin-4(3H)-one derivative in a suitable solvent (e.g., DMF, ethanol), add a base such as potassium carbonate or sodium hydroxide.[10][11]

-

Stir the mixture for a period to form the thiolate salt.

-

Add the desired alkyl halide and continue stirring, possibly with heating, until the reaction is complete (monitored by TLC).

-

The product is typically isolated by precipitation in water, followed by filtration and recrystallization.[11]

This reaction allows for the introduction of a wide variety of substituents at the 2-position, which is crucial for structure-activity relationship (SAR) studies.

Caption: General scheme for the S-alkylation reaction.

Potential Biological and Pharmacological Significance

While direct biological data for this compound is scarce, the extensive research on related quinazolinone derivatives allows for informed predictions of its potential therapeutic applications.

Anticancer Activity

Derivatives of 2-mercaptoquinazolin-4(3H)-one have been investigated as potential anticancer agents.[9] Studies have shown that these compounds can induce apoptosis and cell cycle arrest in cancer cell lines.[3] The introduction of various substituents at the 2-thio position and on the quinazolinone ring has been a key strategy in optimizing their cytotoxic effects.[10]

Antimicrobial and Antiviral Activity

The quinazolinone scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral activities.[6][7][12][13][14] Derivatives have shown efficacy against various bacterial and fungal strains.[6][7][8] Furthermore, quinazolinone-based molecules have been identified as potent inhibitors of viral replication for viruses such as Zika, Dengue, and influenza.[12][14]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Based on the well-established chemistry and pharmacology of the 2-mercaptoquinazolin-4(3H)-one scaffold, this 8-fluoro derivative holds significant potential as a versatile intermediate for the synthesis of novel therapeutic agents.

Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of this compound. Following this, a systematic exploration of its chemical reactivity, particularly through the synthesis of a diverse library of 2-(alkylthio) derivatives, is warranted. Subsequent screening of these compounds for anticancer, antimicrobial, and antiviral activities could unveil novel lead compounds for drug discovery programs. The insights and protocols detailed in this guide provide a solid foundation for these future investigations.

References

-

Title: Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Source: PMC, NIH. URL: [Link]

-

Title: 2-(Alkylthio)-3-(Naphthalen-1-yl)Quinazolin-4(3H)-Ones: Ultrasonic Synthesis, DFT and Molecular Docking Aspects. Source: Taylor & Francis Online. URL: [Link]

-

Title: Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. Source: ResearchGate. URL: [Link]

-

Title: Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Source: PubMed. URL: [Link]

-

Title: Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. Source: PubMed. URL: [Link]

-

Title: Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. Source: ACS Publications. URL: [Link]

-

Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Source: MDPI. URL: [Link]

-

Title: Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. Source: ResearchGate. URL: [Link]

-

Title: New Syntheses of 2-Alkylthio-4-oxo-3,4-dihydroquinazolines, 2-Alkylthio-quinazolines, as well as Their Hetero Analogues. Source: ResearchGate. URL: [Link]

-

Title: Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. Source: ResearchGate. URL: [Link]

-

Title: New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Source: PMC, NIH. URL: [Link]

-

Title: Synthesis and antimicrobial study of mercaptoquinazolin derivatives. Source: papers.ssrn.com. URL: [Link]

-

Title: New Quinazolin-4(3 H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Source: PubMed. URL: [Link]

-

Title: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Source: PMC, NIH. URL: [Link]

-

Title: Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. Source: Semantic Scholar. URL: [Link]

-

Title: Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Source: ResearchGate. URL: [Link]

-

Title: Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Source: Taylor & Francis Online. URL: [Link]

-

Title: Supporting Information. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Source: Iraqi Journal of Science. URL: [Link]

-

Title: Quinazoline derivatives: synthesis and bioactivities. Source: PMC, NIH. URL: [Link]

-

Title: Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Source: Oriental Journal of Chemistry. URL: [Link]

-

Title: Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Source: Dove Press. URL: [Link]

-

Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Source: MDPI. URL: [Link]

-

Title: Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Source: NIH. URL: [Link]

-

Title: Tautomeric states of 2-methyl-4(3H)-quinazolinone. Source: ResearchGate. URL: [Link]

-

Title: Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Source: researchgate.net. URL: [Link]

-

Title: S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Source: PMC, NIH. URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Source: Biomed Pharmacol J. URL: [Link]

-

Title: A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Source: Springer. URL: [Link]

-

Title: Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Source: ResearchGate. URL: [Link]

-

Title: 2-mercapto-4(3H)-quinazolinone - Optional[MS (GC)] - Spectrum. Source: SpectraBase. URL: [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial study of mercaptoquinazolin derivatives [wisdomlib.org]

- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Foreword: The Quinazolinone Scaffold as a Privileged Core in Drug Discovery

An In-Depth Technical Guide to the Biological Evaluation of Quinazolinone Derivatives

The quinazolinone nucleus, a bicyclic heterocyclic system, stands as a cornerstone in medicinal chemistry. Its remarkable structural flexibility and ability to interact with a multitude of biological targets have established it as a "privileged structure."[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols. Instead, we will explore the causality behind the experimental choices, providing a logical, field-proven framework for the comprehensive biological evaluation of novel quinazolinone derivatives. The journey from a newly synthesized compound to a potential therapeutic lead is a multi-stage process, beginning with broad screening and progressively narrowing to specific mechanistic and in vivo studies. This document will serve as your roadmap.

Quinazolinone derivatives have demonstrated an astonishingly broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[2][3][4][5] More than twenty drugs containing a quinazoline or quinazolinone core have been approved by the FDA for anti-tumor use alone, a testament to this scaffold's clinical significance.[3] Our evaluation strategy, therefore, must be equally versatile, employing a battery of assays to uncover the full therapeutic potential of these fascinating molecules.

Part 1: Foundational Screening: Establishing a Biological Activity Profile

The initial phase of evaluation is designed to cast a wide net. The primary objective is to determine if a novel quinazolinone derivative possesses any significant biological activity and to identify the most promising therapeutic area to pursue. We begin with robust, high-throughput in vitro assays.

Anticancer Activity: The Cytotoxicity Screen

The most prominent and well-documented activity of quinazolinones is their anticancer potential.[6] They are known to induce various forms of cell death, including apoptosis, autophagy, and senescence.[3][7] Therefore, the logical first step is to assess a compound's general cytotoxicity against a panel of human cancer cell lines.

Causality: The choice of an initial cytotoxicity assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is strategic. It is a rapid, colorimetric, and cost-effective method to measure a cell's metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the test compound indicates either cell death or inhibition of proliferation. By screening against a diverse panel of cell lines (e.g., representing lung, breast, liver, and prostate cancers), we can identify compounds with broad-spectrum activity or, more interestingly, those with selectivity toward a specific cancer type.[8][9][10]

Experimental Protocol: MTT Assay for General Cytotoxicity

-

Cell Culture: Plate human cancer cells (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of the quinazolinone derivative in DMSO. Create a series of dilutions in the complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Gefitinib or Doxorubicin).[10][11]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Table 1: Representative Anticancer Activity of Quinazolinone Derivatives (IC₅₀ in µM)

| Compound ID | Lung (A549) | Breast (MCF-7) | Liver (HepG2) | Prostate (PC-3) |

| Derivative A | 8.5 | 12.3 | 6.2 | 15.1 |

| Derivative B | >100 | >100 | >100 | >100 |

| Derivative C | 1.2 | 0.9 | 2.4 | 1.8 |

| Gefitinib (Ref.) | 0.05 | 15.0 | 8.0 | 10.0 |

Data is illustrative, based on typical results from the literature.[8][10][12]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 2: Mechanistic Elucidation: Uncovering the "How" and "Why"

Once a compound demonstrates promising activity in primary screens, the critical next step is to understand its mechanism of action (MoA). This knowledge is fundamental for lead optimization and predicting potential side effects.

Unraveling Anticancer Mechanisms

Quinazolinone derivatives exert their anticancer effects through diverse mechanisms, often by targeting key cellular machinery and signaling pathways. [3]

-

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. [12][13]* Kinase Inhibition: The quinazoline scaffold is famously the core of several Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib. [10][13]These compounds block signaling pathways like PI3K/Akt that are crucial for cancer cell proliferation and survival. [12][14]* Induction of Apoptosis: Many active derivatives trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases. [3][7] Causality: A cell cycle analysis by flow cytometry is a powerful secondary assay. If a compound inhibits tubulin polymerization or damages DNA, it will cause cells to accumulate at a specific phase of the cell cycle (typically G2/M for microtubule agents). This provides a strong clue about the MoA and guides subsequent experiments, such as direct tubulin polymerization assays or Western blots for DNA damage markers.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

-

Cell Treatment: Culture cancer cells and treat them with the quinazolinone derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvesting: Harvest both floating and adherent cells and wash them with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Analysis: Gate the cell populations and analyze the DNA content histograms. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

Caption: Simplified EGFR signaling pathway targeted by some quinazolinone inhibitors.

Part 3: Preclinical Assessment: In Vivo Evaluation

Promising in vitro results must be validated in a living system. In vivo studies are essential to assess a compound's pharmacokinetics, safety profile, and true therapeutic efficacy.

Causality: Before testing for efficacy, an acute toxicity study is mandatory. [15]This establishes a preliminary safety profile and helps determine the dose range for subsequent efficacy studies. The goal is to find a Maximum Tolerated Dose (MTD) that can be used to treat animals without causing severe side effects. Following this, an efficacy study, such as a xenograft model, is performed. Here, human tumor cells are implanted in immunocompromised mice, and the ability of the quinazolinone derivative to inhibit tumor growth is measured. [13][16]This model provides the most direct evidence of a compound's potential as an anticancer drug.

High-Level Protocol: Acute Toxicity and Xenograft Efficacy Studies

-

Acute Toxicity:

-

Healthy mice (e.g., Swiss albino) are divided into groups.

-

A single dose of the quinazolinone derivative is administered (e.g., intraperitoneally or orally) at increasing concentrations to different groups.

-

Animals are observed for 14 days for signs of toxicity and mortality. [17] * The LD₅₀ (lethal dose for 50% of the population) is estimated to determine the acute toxicity level and inform dosing for efficacy studies.

-

-

Anticancer Efficacy (Xenograft Model):

-

Human cancer cells (e.g., A549) are injected subcutaneously into immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into a vehicle control group and treatment groups.

-

The quinazolinone derivative is administered daily (or on another optimized schedule) at a safe and effective dose determined from pilot studies.

-

Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

-

At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated to determine the compound's efficacy.

-

Caption: General workflow for in vivo evaluation of an anticancer compound.

Part 4: Structure-Activity Relationship (SAR) and Future Directions

The biological data gathered from the assays described above is not an endpoint. It is a critical dataset that fuels the next cycle of drug design through Structure-Activity Relationship (SAR) studies. [18][19]SAR analysis involves systematically modifying the chemical structure of the quinazolinone scaffold and observing how these changes impact biological activity.

For instance, studies have shown that the nature and position of substituents on the quinazoline ring are critical for activity. [18]Modifications at the C2, C3, C6, and C7 positions have been extensively explored to enhance potency and selectivity. [18][20][21]By correlating specific structural features with IC₅₀ or MIC values, medicinal chemists can build a predictive model to design next-generation derivatives with improved efficacy and fewer side effects.

The future of quinazolinone research remains bright. The development of hybrid molecules, where the quinazolinone core is linked to other pharmacophores, and the exploration of novel biological targets will continue to drive the discovery of new therapeutic agents based on this remarkable scaffold.

References

-

Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: Spandidos Publications URL: [Link]

-

Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: PMC - NIH URL: [Link]

-

Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]

-

Title: Synthesis and antimicrobial evaluation of new quinazolinone derivatives containing thiourea and thiazolidine moieties Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives Source: PMC - NIH URL: [Link]

-

Title: BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW Source: ResearchGate URL: [Link]

-

Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: PMC URL: [Link]

-

Title: BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW Source: ResearchGate (PDF) URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives Source: Biomed Pharmacol J URL: [Link]

-

Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: PubMed URL: [Link]

-

Title: Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives Source: Vietnam Journal of Science and Technology URL: [Link]

-

Title: Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae Source: Eco-Vector Journals Portal URL: [Link]

-

Title: SAR study of quinazolinone-based derivatives 1–10 as cytotoxic agents... Source: ResearchGate URL: [Link]

-

Title: (PDF) Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: SAR study for quinazolinone derivatives 29 and 30a–d as α‐glucosidase inhibitors. Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents Source: PMC - NIH URL: [Link]

-

Title: A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES Source: Semantic Scholar URL: [Link]

-

Title: New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies Source: MDPI URL: [Link]

-

Title: A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones Source: YMER URL: [Link]

-

Title: Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives Source: ResearchGate URL: [Link]

-

Title: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment Source: PMC - NIH URL: [Link]

-

Title: Synthesis and anticancer activity of new quinazoline derivatives Source: PMC - NIH URL: [Link]

-

Title: Acute toxicity studies in mice and rats. Source: ResearchGate URL: [Link]

-

Title: Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines Source: MDPI URL: [Link]

-

Title: Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities Source: MDPI URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ymerdigital.com [ymerdigital.com]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Introduction: The Quinazolinone Scaffold as a Privileged Core in Drug Discovery

An In-Depth Technical Guide to 8-Fluoro-2-mercaptoquinazolin-4(3H)-one (CAS: 1597549-01-3)

The quinazolinone ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is recognized in medicinal chemistry as a "privileged structure".[1][2][3][4] This designation stems from its ability to bind to a wide range of biological targets, enabling the development of therapeutic agents with diverse pharmacological activities.[1][2][3][4][5] Derivatives have been successfully developed as anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antiviral agents.[1][2][3][4][5]

This guide focuses on a specific, promising derivative: This compound . The strategic placement of substituents on the core scaffold is a key tactic in modulating pharmacological activity. The fluorine atom at the 8-position is anticipated to enhance metabolic stability and binding affinity through favorable electronic interactions.[6][7][8] The 2-mercapto (-SH) group provides a reactive handle for subsequent chemical modification, allowing for the generation of extensive libraries for structure-activity relationship (SAR) studies, while also contributing directly to the molecule's biological profile.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It outlines a robust synthetic pathway, detailed characterization protocols, and methodologies for evaluating the potential therapeutic applications of this compound, grounded in the extensive research conducted on the broader quinazolinone class.

Proposed Synthesis Pathway and Protocol

The synthesis of 2-mercaptoquinazolin-4(3H)-ones is well-established, typically proceeding through the cyclization of an appropriate anthranilic acid derivative.[6][9][10][11] We propose a reliable, high-yield, two-step synthesis commencing from commercially available 2-amino-3-fluorobenzoic acid.

Diagram of Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Formation of the Isothiocyanate Intermediate

-

Reagent Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-fluorobenzoic acid (10.0 g, 64.5 mmol) and dry acetone (100 mL).

-

Reaction Initiation: Stir the suspension until a clear solution is formed. Add ammonium thiocyanate (6.0 g, 78.8 mmol) to the solution.

-

Acyl Chloride Addition: Cool the mixture to 0°C using an ice bath. Slowly add acetyl chloride (5.5 mL, 77.4 mmol) dropwise over 30 minutes. Causality: The slow addition at low temperature controls the exothermic reaction and prevents side product formation.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water. The intermediate, (2-amino-3-fluorobenzoyl) isothiocyanate, will precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

-

Reaction Setup: Place the crude intermediate from Step 1 into a round-bottom flask.

-

Cyclization: Heat the solid gently using an oil bath under a nitrogen atmosphere. The cyclization is typically initiated by melting the solid (around 150-170°C) and is accompanied by the evolution of a gas. Causality: Heat provides the activation energy for the intramolecular nucleophilic attack of the amino group onto the isothiocyanate carbon, leading to ring closure.

-

Purification: After cooling, the resulting solid is the crude final product. Purify the product by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield this compound as a solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Table 1: Physicochemical and Expected Spectroscopic Data

| Property | Expected Value/Data |

| Molecular Formula | C₈H₅FN₂OS |

| Molecular Weight | 196.20 g/mol |

| Appearance | Off-white to yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5-13.5 (s, 1H, N-H), δ 11.5-12.5 (s, 1H, N-H), δ 7.0-7.8 (m, 3H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~175 (C=S), δ ~162 (C=O), δ ~150 (C-F, d, ¹JCF ≈ 250 Hz), aromatic carbons |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | A single peak corresponding to the aryl-fluoride |

| Mass Spec (ESI+) | m/z 197.02 (M+H)⁺ |

| IR (KBr) | ν ~3200 (N-H), ~1680 (C=O, amide), ~1610, 1580 (C=C, aromatic), ~1250 (C=S) cm⁻¹ |

Protocol: NMR Sample Preparation[12]

-

Weigh approximately 10-20 mg of the purified compound for ¹H NMR (50-100 mg for ¹³C NMR).

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO is an excellent solvent for many heterocyclic compounds and its residual proton peak does not typically interfere with the aromatic region of interest.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filter the solution if any solid particulates are present to ensure sample homogeneity, which is critical for proper shimming and high-resolution spectra.

Purity Assessment: A Self-Validating System

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of synthesized compounds in drug development.[12][13]

Diagram of HPLC Purity Analysis Workflow

Caption: Standard workflow for purity determination by reverse-phase HPLC.

Protocol: Reverse-Phase HPLC for Purity Analysis[15]

-

Instrumentation: HPLC system equipped with a UV-Vis Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

Causality: A gradient elution is used to ensure that both polar and non-polar impurities can be effectively separated and eluted from the column.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm. A DAD allows for peak purity analysis by comparing UV spectra across a single peak.[14]

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter.

-

Analysis: Inject 10 µL of the sample. Purity is calculated by the area normalization method: (Area of main peak / Total area of all peaks) x 100%. A purity level of >95% is typically required for subsequent biological screening.

Potential Biological Activities and Mechanistic Rationale

The quinazolinone scaffold is a versatile pharmacophore. Based on extensive literature, this compound is a prime candidate for investigation as both an antibacterial and an anticancer agent.[1][2][3][5][15]

Potential as an Antibacterial Agent

Many quinazolinone derivatives exhibit potent activity against a range of bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[2][15] A key mechanism of action for some non-β-lactam antibacterials, including certain quinazolinones, is the inhibition of Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[15]

Diagram of Hypothetical Antibacterial Mechanism

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

Potential as an Anticancer Agent

Quinazolinones are foundational structures for several approved anticancer drugs (e.g., Gefitinib, Erlotinib). Their mechanisms often involve the inhibition of protein kinases that are critical for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][16] The 2,3-disubstituted quinazolin-4(3H)-one scaffold, which can be readily accessed from the 2-mercapto derivative, is particularly noted for its cytotoxic activities.[10]

Experimental Protocols for Biological and Pharmaceutical Profiling

Protocol: In Vitro Antibacterial Screening (MIC Determination)[19][20][21]

This protocol determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of antibacterial potency.

-

Bacterial Strains: Use reference strains such as Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).

-

Inoculum Preparation: Culture bacteria overnight in Mueller-Hinton Broth (MHB). Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate, typically from 128 µg/mL down to 0.25 µg/mL.

-